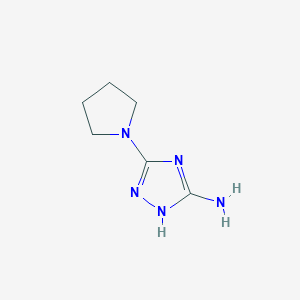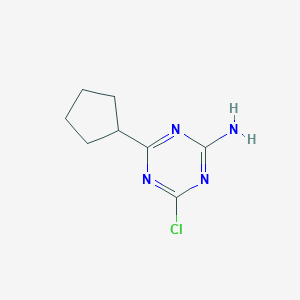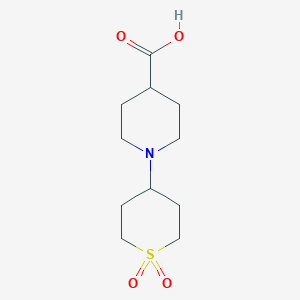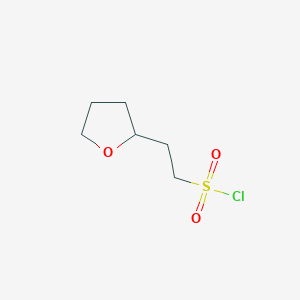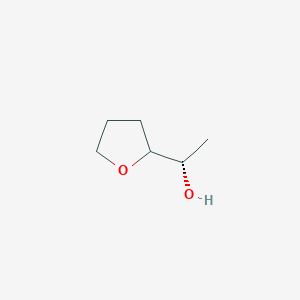![molecular formula C8H8N4O2 B1425810 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933704-40-6](/img/structure/B1425810.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C8H8N4O2 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in the literature. For instance, new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid include a molecular weight of 192.18 . It is a solid substance with a density of 1.57±0.1 g/cm3 .Scientific Research Applications
Synthesis and Bioactivity
- This compound has been used as a starting material for synthesizing novel fungicidal activities. Specifically, derivatives designed from this compound showed excellent fungicidal activities, indicating its potential in agricultural applications (Li De-jiang, 2008).
Crystal Structure and Molecular Interactions
- Studies on its crystal structure, especially in different solvate forms such as dimethylformamide (DMF) and water monosolvates, have provided insights into its potential biological activity and the diverse supramolecular architectures it can form through hydrogen bonding and π-π stacking interactions (L. Canfora et al., 2010).
Design and Synthesis for Agricultural Use
- Novel anthranilic diamides containing this compound were synthesized, which are identified as key intermediates for further chemical reactions. This process was facilitated by microwave irradiation, highlighting its utility in designing compounds with potential agrochemical applications (Wei-Li Dong et al., 2008).
Herbicidal and Fungicidal Activities
- Another research effort resulted in the synthesis of derivatives that demonstrated good herbicidal and fungicidal activities, showcasing the compound's versatility in creating bioactive agents for controlling undesirable plant and fungal growth (Long De, 2006).
Molecular Self-assembly for Organic Electronics
- The compound has also been used in the design and synthesis of materials that self-assemble into supramolecular microfibers with blue organic light-emitting properties. This discovery opens up new avenues for the development of materials in the field of organic electronics (Zuming Liu et al., 2008).
Safety And Hazards
Future Directions
The future directions for the study of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of new platinum (II) coordination compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and characterized . These compounds were studied for their cytotoxic activity , suggesting potential applications in cancer treatment.
properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(7(13)14)5(2)12-8(11-4)9-3-10-12/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCJXXCKAGLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




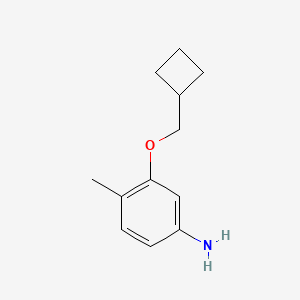
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
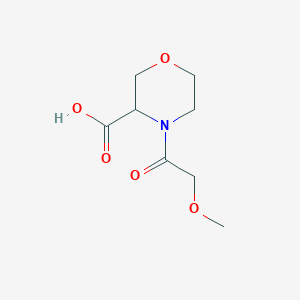
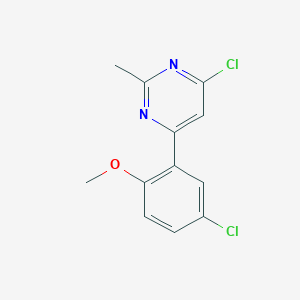

![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
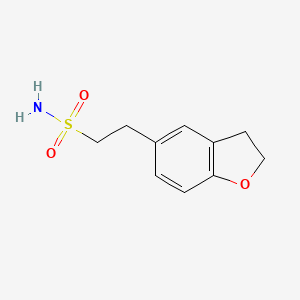
![4-[4-(2-methylpropyl)phenyl]-1H-imidazol-2-amine](/img/structure/B1425742.png)
